molecular formula C18H16ClNO2 B14579330 6-Chloro-1-[(4-methoxyphenyl)methyl]-4-methylquinolin-2(1H)-one CAS No. 61297-70-9

6-Chloro-1-[(4-methoxyphenyl)methyl]-4-methylquinolin-2(1H)-one

Cat. No.: B14579330
CAS No.: 61297-70-9
M. Wt: 313.8 g/mol
InChI Key: IZZTVFRDCINBTK-UHFFFAOYSA-N
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Description

6-Chloro-1-[(4-methoxyphenyl)methyl]-4-methylquinolin-2(1H)-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chloro group at the 6th position, a methoxyphenylmethyl group at the 1st position, and a methyl group at the 4th position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-[(4-methoxyphenyl)methyl]-4-methylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as recrystallization, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-[(4-methoxyphenyl)methyl]-4-methylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-1-[(4-methoxyphenyl)methyl]-4-methylquinolin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-1-[(4-methoxyphenyl)methyl]-4-methylquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-1-[(4-methoxyphenyl)methyl]-4-methylquinolin-2(1H)-one: Characterized by the presence of a chloro group, methoxyphenylmethyl group, and methyl group on the quinoline ring.

    This compound: Similar structure but with different substituents at various positions.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

61297-70-9

Molecular Formula

C18H16ClNO2

Molecular Weight

313.8 g/mol

IUPAC Name

6-chloro-1-[(4-methoxyphenyl)methyl]-4-methylquinolin-2-one

InChI

InChI=1S/C18H16ClNO2/c1-12-9-18(21)20(17-8-5-14(19)10-16(12)17)11-13-3-6-15(22-2)7-4-13/h3-10H,11H2,1-2H3

InChI Key

IZZTVFRDCINBTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C2=C1C=C(C=C2)Cl)CC3=CC=C(C=C3)OC

Origin of Product

United States

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